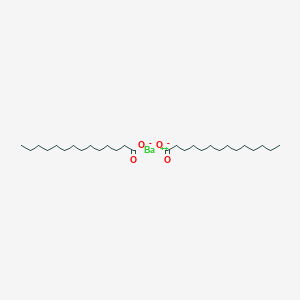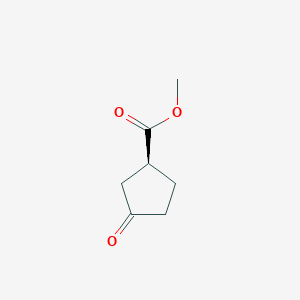
Benztiazurón
Descripción general
Descripción
Benzthiazuron is a chemical compound known for its use as a pre-emergence herbicide. It was primarily employed to control annual broad-leaved weeds in various crops such as sugar beet, sugarcane, fodder beet, pineapples, and spinach. Benzthiazuron has low aqueous solubility and is not volatile. It is moderately persistent in some soil systems and has the potential to leach into groundwater .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reference standard in analytical chemistry for environmental testing.
Biology: Benzthiazuron’s herbicidal properties make it a subject of interest in agricultural research, particularly in studying its effects on different weed species.
Industry: Benzthiazuron is used in the formulation of herbicides for agricultural purposes.
Mecanismo De Acción
Target of Action
Benzthiazuron primarily targets the Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys . This action is crucial in the regulation of water and electrolyte balance in the body.
Mode of Action
Benzthiazuron inhibits the active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter . This inhibition results in an increase in the excretion of sodium, chloride, and water, leading to diuresis . Additionally, benzthiazuron has been shown to cause loss of potassium and an increase in serum uric acid .
Biochemical Pathways
It is known that the compound’s diuretic activity is linked to its inhibition of na+/cl- reabsorption in the kidneys . This action disrupts the normal electrolyte balance, leading to increased excretion of water and electrolytes.
Pharmacokinetics
The pharmacokinetics of benzthiazuron, like other similar compounds, involves absorption, distribution, metabolism, and excretion (ADME). Generally, such compounds are well absorbed by the gastrointestinal tract after oral administration . They quickly distribute to various body tissues, including the brain and central nervous system . The activity of these compounds is terminated by redistribution, similar to that of lipid-soluble barbiturates .
Result of Action
The primary result of benzthiazuron’s action is diuresis, or increased urine production, due to its inhibition of Na+/Cl- reabsorption in the kidneys . This leads to increased excretion of water and electrolytes, which can be beneficial in conditions where fluid retention is a problem, such as hypertension and edema .
Action Environment
Environmental factors can influence the action, efficacy, and stability of benzthiazuron. For instance, its low aqueous solubility and non-volatile nature suggest that it may be moderately persistent in some soil systems . There is also potential for it to leach into groundwater . .
Métodos De Preparación
The synthesis of Benzthiazuron involves several steps. One common method includes the reaction of 2-methylamino-5-tert-butyl-1,3,4-thiadiazole with carbonyl dihalide or its derivatives and methylamine under alkaline conditions. This method avoids the use of highly toxic substances like methyl isocyanate, making it safer and more environmentally friendly .
Análisis De Reacciones Químicas
Benzthiazuron undergoes various chemical reactions, including:
Oxidation: Benzthiazuron can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Benzthiazuron can participate in substitution reactions, where one of its functional groups is replaced by another group.
Comparación Con Compuestos Similares
Benzthiazuron is similar to other herbicides such as:
- Neburon
- Cycluron
- Amidosulfuron
- Oxasulfuron
- Diuron
- Benzotriazole
Compared to these compounds, Benzthiazuron is unique due to its specific chemical structure and its moderate persistence in soil, which affects its environmental impact and efficacy .
Propiedades
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-10-8(13)12-9-11-6-4-2-3-5-7(6)14-9/h2-5H,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCJYIIKPVRVDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041662 | |
| Record name | Benzthiazuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1929-88-0 | |
| Record name | Benzthiazuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1929-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzthiazuron [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzthiazuron | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzthiazuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzthiazuron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZTHIAZURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9612759PA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Benzthiazuron?
A1: Benzthiazuron is a substituted urea herbicide primarily used for selective weed control. It has been extensively researched for its application in sugar beet cultivation. [, , ]
Q2: Does Benzthiazuron affect all plant species equally?
A3: No, Benzthiazuron exhibits selectivity in its action. For instance, sugar beets display tolerance to pre-emergence applications, while some weed species are effectively controlled. [] Research shows Euphorbia lathyris L. tolerates both Benzthiazuron and Chlortoluron, indicating species-specific susceptibility. []
Q3: How does the persistence of Benzthiazuron in soil compare to other herbicides?
A4: Benzthiazuron demonstrates a longer half-life in soil compared to some other herbicides. Studies have shown its mean half-life ranges around 191 days, while herbicides like Propham break down faster with a half-life of 14 days. Importantly, the degradation rates remained similar whether applied alone or in combination with Lenacil. []
Q4: Are there any known cases of weed resistance to Benzthiazuron?
A5: Yes, a Lolium rigidum biotype (R3) exhibited tolerance to Benzthiazuron alongside other substituted urea herbicides like Buturon, Fenuron, Methabenzthiazuron, Metobromuron, Metoxuron, and Monolinuron. This biotype exhibited susceptibility to Chlorbromuron but showed lower tolerance to Chloroxuron, Diuron, and Linuron. []
Q5: What is the mechanism behind this observed resistance in Lolium rigidum?
A6: The resistance in the Lolium rigidum biotype is attributed to enhanced detoxification of the herbicide. Studies showed the resistant biotypes metabolized Chlortoluron, a related substituted urea herbicide, into conjugated Chlortoluron at a faster rate than susceptible biotypes. This detoxification process is believed to involve alkyl oxidation, potentially facilitated by cytochrome P450 enzymes. []
Q6: Has Benzthiazuron been investigated for its metabolic fate in different plant species?
A7: Yes, research indicates Benzthiazuron is readily absorbed by plant roots and translocated to the leaves. The rate of metabolism varies between species. A key metabolite, hydroxymethyl-Benzthiazuron, is relatively stable and signifies a metabolic pathway involving gradual demethylation of the urea chain. Additionally, conjugation with glucose is another metabolic pathway observed in plants. Some metabolic reactions are reversible, allowing for Benzthiazuron release from its metabolites. []
Q7: Are there any documented synergistic effects of Benzthiazuron when used in combination with other herbicides?
A8: Yes, combining Benzthiazuron with other herbicides can enhance weed control. Field trials have shown that adding Isopropyl carbanilate (Propham) to Benzthiazuron effectively controlled heavy grass infestations in sugar beet fields, broadening the weed control spectrum. []
Q8: How does the application method influence the efficacy of Benzthiazuron?
A9: Both pre-emergence and post-emergence applications of Benzthiazuron have been studied. For pre-emergence control, applying Neburon alongside Benzthiazuron or Pyrazon improved weed control in sugar beets. For post-emergence control, a Benzthiazuron and Propham mixture, particularly in an oil emulsion, effectively managed a wide range of weeds. []
Q9: Has Benzthiazuron been explored in conjunction with human metabolic enzymes for potential biotechnological applications?
A10: Yes, research investigated the effects of human cytochrome P450 enzymes, specifically CYP1A1, CYP2B6, and CYP2C19, on Benzthiazuron metabolism. Transgenic potato plants expressing these enzymes displayed varied tolerances to different herbicides. Notably, plants expressing all three enzymes exhibited remarkable cross-tolerance to Benzthiazuron and other herbicides with different modes of action, suggesting the potential for developing crops with enhanced herbicide tolerance through genetic modification. []
Q10: Are there any known safety concerns associated with Benzthiazuron?
A12: One study investigated the reaction of Benzthiazuron with nitrite, a common food additive, and discovered the formation of an N-nitroso compound. N-nitroso compounds are known carcinogens, highlighting the need for further investigation into the potential health risks associated with Benzthiazuron exposure. []
Q11: Have any novel Benzthiazuron derivatives been synthesized and evaluated for herbicidal activity?
A13: Yes, recent research explored the synthesis and herbicidal activity of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives, structurally similar to Benzthiazuron. These compounds demonstrated potent herbicidal activity against both broad-leaf and grass weeds, highlighting their potential as new herbicides, especially for managing resistant weeds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162116.png)





![3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162129.png)

